1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one
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Overview
Description
1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one is a heterocyclic compound with a molecular formula of C8H7N3O It is characterized by the presence of a pyrazolo[1,5-a]pyrazine ring system fused with an ethanone group
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its molecular weight (16116 g/mol) suggests that it may have good bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one . For instance, the compound is recommended to be stored in a dry room at normal temperature, suggesting that moisture and heat could affect its stability .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar to this compound, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Cellular Effects
Compounds with similar structures, such as pyrazolotriazines, have shown remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Molecular Mechanism
It is possible that it may interact with biomolecules in a similar manner to other pyrazolo[1,5-a]pyrimidines, which are known to have antitrypanosomal activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar to this compound, are involved in purine biochemical reactions .
Preparation Methods
The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrazole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one: This compound has a pyridine ring instead of a pyrazine ring, which may result in different chemical and biological properties.
1-{Pyrazolo[1,5-a]pyrimidin-3-yl}ethan-1-one:
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-4-10-11-3-2-9-5-8(7)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLRQDDQDXYDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=NC=CN2N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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